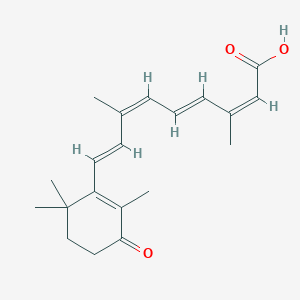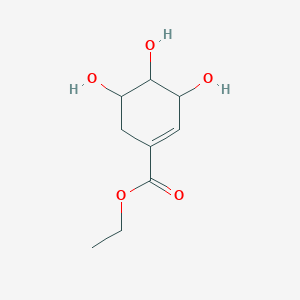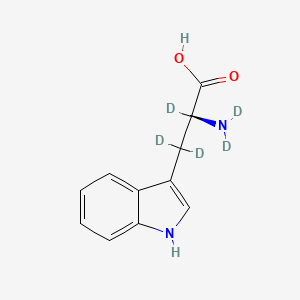
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound represents a class of chemicals that involve intricate structural features, including chlorophenyl and piperidinyl groups, which may contribute to its unique chemical behaviors and applications in research. Although specific studies directly on this compound are limited, related research provides insights into similar compounds' synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, decarboxylation, and iodination processes. For example, derivatives of piperidine with chlorophenyl groups have been synthesized through reactions involving chlorination and subsequent condensation with piperidine in different solvents, yielding significant overall yields (Shen Li, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like X-ray crystallography, demonstrating intricate intermolecular interactions, such as hydrogen bonding, which influence the molecular packing in crystals. These studies highlight the structural complexity and the importance of precise molecular arrangements (L. Kuleshova & V. Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds can include interactions with various reagents to produce a wide range of derivatives, showcasing their versatility. For instance, the synthesis of pyrazole and pyridine derivatives from chlorophenyl and piperidinyl precursors involves complex reactions that yield compounds with potential pharmacological activities (V.V.Bhuva et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline forms, are crucial for understanding the compound's behavior in different environments. These properties are often determined through experimental studies and contribute to the compound's applicability in research and development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for determining the compound's potential uses. Studies on related compounds have shown a range of chemical behaviors, such as selective receptor binding and antagonist activities, which could inform future applications (Brijesh Kumar Srivastava et al., 2008).
科学的研究の応用
Synthetic Developments and Applications
1. Synthesis of Antiplatelet and Antithrombotic Drugs
A notable example is the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, which is related by structural analogy and pharmacological activity. Research has focused on devising facile synthetic approaches for (S)-clopidogrel due to its significant global demand, highlighting the importance of stereochemistry in pharmacological activity and the need for efficient synthesis methods in the pharmaceutical industry (Saeed et al., 2017).
2. Neuroactive Peptide Effects
Studies on angiotensin IV and its analogs have explored their pro-cognitive effects mediated by dopamine receptor interactions. This research underscores the potential clinical relevance of compounds that interact with dopamine receptors, suggesting avenues for the development of treatments for cognitive impairments and possibly for understanding the mechanisms of addiction and dependency (Braszko, 2010).
3. Leishmaniasis Treatment from Piper spp.
The potential of natural products for developing treatments against leishmaniasis has been examined, with specific focus on compounds from the Piper genus. This highlights the ongoing search for effective, safe, and inexpensive treatments derived from natural sources, which could offer new therapeutic options for neglected tropical diseases (Peixoto et al., 2021).
4. Pharmacophoric Groups in Antipsychotic Agents
The role of arylcycloalkylamines, exemplified in phenyl piperidines and piperazines, in the potency and selectivity of binding affinity at D2-like receptors for the treatment of psychosis and other neuropsychiatric disorders has been investigated. This emphasizes the importance of understanding pharmacophoric groups for the development of targeted therapies (Sikazwe et al., 2009).
特性
IUPAC Name |
2-[(S)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;(2R,3R)-2,3-dihydroxybutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O.C4H6O6/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;5-1(3(7)8)2(6)4(9)10/h1-7,10,15,17,19H,8-9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m01/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVGFEZTZHIUGZ-YRSVLNEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate | |
CAS RN |
210095-58-2 |
Source


|
| Record name | 2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-dihydroxybutanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1146660.png)


![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)





